molecular formula C18H22N2O B3051990 Diazene, bis(4-propylphenyl)-, 1-oxide CAS No. 37592-85-1

Diazene, bis(4-propylphenyl)-, 1-oxide

Cat. No.: B3051990
CAS No.: 37592-85-1
M. Wt: 282.4 g/mol
InChI Key: BNMJXHXRVXFOKV-UHFFFAOYSA-N
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Description

Diazene, bis(4-propylphenyl)-, 1-oxide (CAS 23315-55-1), also known as 4,4'-dipropoxyazoxybenzene, is an azoxy compound with the molecular formula C₁₈H₂₂N₂O₃ and a molecular weight of 314.38 g/mol. Its IUPAC name reflects the presence of two 4-propylphenyl groups linked via a diazene (N=N) bond with an oxide functional group. This compound belongs to the azoxybenzene family, which is characterized by the azoxy (-N=N(O)-) core structure. Azoxy compounds are notable for their applications in liquid crystals, dyes, and polymer chemistry due to their stable conjugated systems and mesogenic properties .

Key identifiers include:

  • CAS Registry Number: 23315-55-1
  • Synonyms: 4,4'-Dipropoxyazoxybenzene, PrAB, p,p'-Dipropoxyazoxybenzene
  • InChIKey: Not explicitly provided in evidence, but structural analogs suggest a complex stereoelectronic profile.

Properties

IUPAC Name

oxido-(4-propylphenyl)-(4-propylphenyl)iminoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-3-5-15-7-11-17(12-8-15)19-20(21)18-13-9-16(6-4-2)10-14-18/h7-14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMJXHXRVXFOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCC)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545681
Record name 1-Propyl-4-[(Z)-(4-propylphenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37592-85-1
Record name 1-Propyl-4-[(Z)-(4-propylphenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diazene, bis(4-propylphenyl)-, 1-oxide typically involves the reaction of 4-propylphenylhydrazine with an oxidizing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Oxidizing Agent: Hydrogen peroxide or other mild oxidizing agents are often employed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form more complex oxides.

    Reduction: It can be reduced back to the corresponding hydrazine derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Higher oxides of the compound.

    Reduction: 4-propylphenylhydrazine.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Diazene, bis(4-propylphenyl)-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diazene, bis(4-propylphenyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also participate in electron transfer processes, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound (CAS) Substituent Molecular Formula Molecular Weight (g/mol) logP ΔfusH (kJ/mol) Melting Point (°C) Key Data Sources
This compound (23315-55-1) 4-propyl C₁₈H₂₂N₂O₃ 314.38 N/A N/A N/A
Diazene, bis(4-methoxyphenyl)-, 1-oxide (1562-94-3) 4-methoxy C₁₄H₁₄N₂O₃ 258.27 3.629 20.63 (377 K) N/A
Diazene, bis[4-(heptyloxy)phenyl]-, 1-oxide (2635-26-9) 4-heptyloxy C₂₆H₃₈N₂O₃ 426.60 8.311 N/A N/A
Diazene, bis(4-ethoxyphenyl)-, 1-oxide (4792-83-0) 4-ethoxy C₁₆H₁₈N₂O₃ 286.33 N/A N/A 86–87
Diazene, bis(4-fluorophenyl)-1-oxide (326-04-5) 4-fluoro C₁₂H₈F₂N₂O 234.20 N/A N/A N/A
2,2',6,6'-Tetranitro-4,4'-azoxytoluene (51857-25-1) 4-methyl-3,5-dinitro C₁₄H₁₀N₆O₉ 406.27 N/A N/A N/A

Key Observations :

  • logP Trends : Longer alkoxy chains (e.g., heptyloxy) significantly increase hydrophobicity (logP = 8.311) compared to methoxy (logP = 3.629) . The propyl-substituted derivative likely has an intermediate logP, though experimental data is unavailable.
  • Thermodynamics : The methoxy analog exhibits a fusion enthalpy (ΔfusH) of 20.63 kJ/mol at 377 K, suggesting moderate thermal stability .
  • Melting Points : The ethoxy derivative melts at 86–87°C, while nitro-substituted analogs (e.g., 2,2',6,6'-tetranitro) decompose explosively, reflecting substituent-driven stability differences .

Spectroscopic and Analytical Profiles

  • UV/Vis Spectra : The fluoro-substituted derivative (CAS 326-04-5) shows a UV absorption spectrum typical of conjugated azoxy systems, with peaks influenced by electron-withdrawing fluorine substituents .

Biological Activity

Diazene, bis(4-propylphenyl)-, 1-oxide (CAS Number: 37592-85-1) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C18H22N2O
  • Molecular Weight: 290.38 g/mol

Synthesis:
The synthesis of this compound typically involves the reaction of 4-propylphenylhydrazine with an oxidizing agent such as hydrogen peroxide. The reaction conditions often include:

  • Solvents: Ethanol or methanol
  • Temperature: Room temperature or slightly elevated
  • Oxidizing Agents: Mild oxidizing agents like hydrogen peroxide are commonly used.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism of action may involve:

  • Electron Transfer: The compound can act as an oxidizing or reducing agent depending on the biochemical context.
  • Enzyme Interaction: It may participate in redox reactions that influence enzyme activity and signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in various cancer cell lines through mechanisms involving:

  • Cell Cycle Arrest: The compound can disrupt normal cell cycle progression.
  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels lead to oxidative stress in cancer cells, promoting cell death.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the cytotoxic effects of Diazene derivatives on breast cancer cells. Results indicated significant reduction in cell viability at concentrations above 10 µM.
Study 2Assessed antimicrobial activity against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3Evaluated the effect on apoptosis markers in colon cancer cells. Increased levels of cleaved caspase-3 were observed, indicating induction of apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diazene, bis(4-propylphenyl)-, 1-oxide
Reactant of Route 2
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